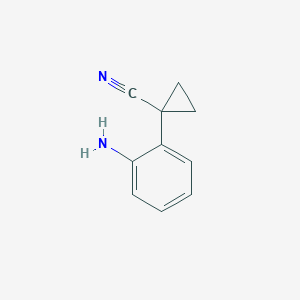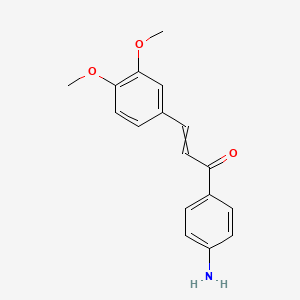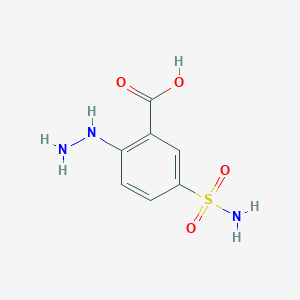![molecular formula C9H9F3N2 B11727407 2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine CAS No. 1196156-85-0](/img/structure/B11727407.png)
2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, enhancing the compound’s stability and reactivity. The presence of the cyclopenta[B]pyridin ring adds to its structural complexity, making it a valuable subject for research in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method includes the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine stands out due to its unique combination of the trifluoromethyl group and the cyclopenta[B]pyridin ring. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1196156-85-0 |
|---|---|
Formule moléculaire |
C9H9F3N2 |
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-4-1-5-6(13)2-3-7(5)14-8/h1,4,6H,2-3,13H2 |
Clé InChI |
GZPFSASNOVRBBH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C=CC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)

![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)

![{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea](/img/structure/B11727368.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727374.png)
![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate](/img/structure/B11727376.png)


![5-amino-N'-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11727398.png)


